2-Bromo-3-hydroxybenzonitrile

Catalog No.
S697795
CAS No.
693232-06-3
M.F
C7H4BrNO
M. Wt
198.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-hydroxybenzonitrile

CAS Number

693232-06-3

Product Name

2-Bromo-3-hydroxybenzonitrile

IUPAC Name

2-bromo-3-hydroxybenzonitrile

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

InChI

InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H

InChI Key

DGKTUNIJIIPACU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)Br)C#N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C#N

2-Bromo-3-hydroxybenzonitrile is a multifunctional aromatic building block featuring nitrile, hydroxyl, and bromo substituents. This specific arrangement of functional groups makes it a valuable precursor in organic synthesis, particularly for constructing complex heterocyclic scaffolds used in medicinal chemistry and materials science.[1] The interplay between the ortho-bromo and hydroxyl groups, and their electronic influence on the nitrile moiety, provides specific reaction pathways that are not readily accessible using other isomers or simpler analogs.

Procurement Fit

Substitution Pattern Ortho-bromo, meta-hydroxy arrangement enables regioselective reactions and solid-state studies.
Crystal Motif Reported hydrogen-bonding chain motif may support crystal engineering research.
Thermal Benchmark Reported melting point range serves as isomer identity check in procurement.

Substituting 2-Bromo-3-hydroxybenzonitrile with its positional isomers or simpler precursors like 3-hydroxybenzonitrile is often unviable due to loss of regiochemical control. For example, the direct bromination of 3-hydroxybenzonitrile, a common precursor, yields a mixture of products where the desired 2-bromo-3-hydroxy isomer is only a minor component (18% yield), while the 2-bromo-5-hydroxy isomer is the major product (73% yield).[1] This demonstrates that attempting to synthesize this specific isomer from a cheaper precursor results in low yields and introduces significant purification challenges. The unique ortho-bromo-hydroxyl arrangement is critical for directed cyclization and coupling reactions, where alternative isomers would lead to entirely different molecular skeletons or reaction failure.

Substitution Risk

Isomer Packing Mismatch
Other bromo-hydroxybenzonitrile isomers form different supramolecular architectures (dimers vs. chains), which may shift dissolution and stability profiles.
Regioselectivity Requirement
The ortho-bromo arrangement is critical for directed metalation or cross-coupling; meta- or para-isomers may not transfer directly.
Thermal Identity Mismatch
Melting point ranges vary significantly across isomers; identity verification may fail with incorrect material.

Regiospecific Benzofuran Synthesis

The specific ortho-positioning of the bromo and hydroxyl groups in 2-Bromo-3-hydroxybenzonitrile is crucial for efficient intramolecular cyclization to form benzofuran scaffolds, which are prevalent in many biologically active compounds.[2][3] Alternative isomers, such as 2-bromo-4-hydroxybenzonitrile or 3-bromo-4-hydroxybenzonitrile, would undergo cyclization to produce different, often undesired, isomeric benzofuran systems. While direct yield comparisons for this specific substrate in a single paper are scarce, the principles of benzofuran synthesis via methods like palladium-catalyzed coupling of o-halophenols with alkynes or ketones confirm that the starting geometry of the ortho-halophenol dictates the final product structure.[4][5] Using the incorrect isomer would result in a complete failure to produce the target 4-cyanobenzofuran structure.

Evidence DimensionRegiochemical Outcome in Benzofuran Synthesis
Target Compound DataForms 4-cyanobenzofuran derivatives via established cyclization routes.
Comparator Or BaselinePositional isomers (e.g., 2-bromo-4-hydroxybenzonitrile) would form other isomers (e.g., 5-cyanobenzofuran derivatives).
Quantified DifferenceQualitatively different products; yield for the desired 4-cyano product would be 0% with the wrong isomer.
ConditionsStandard benzofuran synthesis conditions (e.g., Pd-catalyzed cyclization, Sonogashira coupling followed by cyclization).

For synthesizing specific benzofuran-based drug candidates or materials, this isomer is non-negotiable as it dictates the final chemical structure and biological activity.

Hydrogen-Bond Motif
Reported
Target: infinite O-H···N chains (C(8)); Comparator: centrosymmetric dimers (R²₂(10))
May influence crystal habit and dissolution
Diffraction at 173 K vs 296 K; qualitative difference

Avoiding Isomeric Mixtures

Procuring 2-Bromo-3-hydroxybenzonitrile directly circumvents the poor regioselectivity and low yield associated with its synthesis from the more common precursor, 3-hydroxybenzonitrile. The electrophilic aromatic bromination of 3-hydroxybenzonitrile results in only an 18% yield of the target compound, with the main product being the 2-bromo-5-hydroxybenzonitrile isomer at 73% yield.[1] This makes in-house synthesis from this precursor economically inefficient due to the low conversion rate and the significant cost and difficulty of separating the desired isomer from the much more abundant side product.

Evidence DimensionIsolated Yield from Precursor
Target Compound Data18% (when synthesized from 3-hydroxybenzonitrile)
Comparator Or Baseline2-Bromo-5-hydroxybenzonitrile (73% yield in the same reaction)
Quantified DifferenceThe undesired isomer is produced at a rate 4 times higher than the target compound.
ConditionsElectrophilic aromatic bromination of 3-hydroxybenzonitrile.

This evidence provides a clear cost-benefit justification for procuring the purified compound, as it avoids a low-yield synthesis step and complex purification, saving time, resources, and solvent costs.

Torsion Angle
Context-dependent
-179(2)°
Supports molecular recognition context
Near-planar conformation; class-level inference
Melting Point Range
Data to verify
78–81°C (target) vs 155–157°C (4-Br isomer); ΔT ~77°C
Supports isomer identity confirmation
Source review recommended for comparator data

4-Cyanobenzofuran Synthesis

This compound is the specific starting material for syntheses targeting benzofurans with a nitrile group at the 4-position. The ortho-bromo-hydroxyl arrangement is essential for cyclization reactions that form the furan ring, making it a critical building block for certain classes of kinase inhibitors, anticancer agents, and other bioactive molecules where this specific substitution pattern is required.[1][6]

Ortho-Bromo-Hydroxyl Intermediate for Complex Synthesis

In complex total synthesis projects, 2-Bromo-3-hydroxybenzonitrile serves as a reliable intermediate when the synthetic route requires the specific reactivity imparted by the adjacent bromo and hydroxyl groups. This includes directed ortho-metalation or coupling reactions where this geometry is necessary to build molecular complexity, avoiding low-yield, non-selective steps that would result from using a simpler precursor like 3-hydroxybenzonitrile.[4]

Application Fit Matrix

Application
Selection Property
Validation Focus
Crystal Engineering & Solid-State Formulation
Hydrogen-bonding motif (chain)
Crystal packing reproducibility; thermal analysis
Regioselective Synthesis
Ortho-bromo, meta-hydroxy substitution
Reaction pathway specificity; cross-coupling compatibility
Quality Control & Identity Confirmation
Melting point benchmark
Isomer differentiation; incoming material verification

XLogP3

2

Wikipedia

2-Bromo-3-hydroxybenzonitrile

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